Home > Products > Building Blocks P2651 > 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine - 882562-65-4

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Catalog Number: EVT-1714696
CAS Number: 882562-65-4
Molecular Formula: C11H6Cl2N4
Molecular Weight: 265.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Minodronic Acid

  • Compound Description: Minodronic Acid (MA) is a third-generation bisphosphonate containing a nitrogen heterocycle. It is utilized in the treatment of osteoporosis. []
  • Relevance: While Minodronic Acid does not share the core imidazo[1,2-a]pyridine structure of 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, it is relevant due to its classification as a nitrogen-containing heterocyclic bisphosphonate. The research paper focuses on identifying impurities in Minodronic Acid, some of which contain the imidazo[1,2-a]pyridine moiety. This suggests potential synthetic pathways or shared chemical properties between MA-related compounds and 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. []

2-(imidazo[1,2-a]pyridin-3-yl)ethyl acetate (Imp-C)

  • Compound Description: Identified as a process-related impurity during Minodronic Acid synthesis. []
  • Relevance: This compound directly incorporates the imidazo[1,2-a]pyridine core structure, making it closely related to 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. Its presence as an impurity in MA synthesis suggests potential shared synthetic routes or common starting materials. []

2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (Imp-D)

  • Compound Description: Another impurity found during Minodronic Acid production. []
  • Relevance: Similar to Imp-C, this compound possesses the imidazo[1,2-a]pyridine core, linking it structurally to 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. Its presence alongside Imp-C further strengthens the potential for shared synthetic pathways or similar reactivities. []

3-(2-Hydroxy-2,2-diphosphonoethyl)-4H-imidazo[1,2-a]pyridine-4-oxide (Imp-E)

  • Compound Description: A novel impurity discovered during Minodronic Acid synthesis and characterized for the first time. []
  • Relevance: This compound displays a high degree of structural similarity to 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, sharing the core imidazo[1,2-a]pyridine moiety. The presence of the diphosphonoethyl group highlights the potential for these compounds to exhibit similar biological activity or target related pathways, particularly those involving bisphosphonates. []
  • Compound Description: A novel, complex impurity identified and characterized during Minodronic Acid synthesis. []
  • Relevance: This complex molecule is highly relevant due to incorporating two imidazo[1,2-a]pyridine units within its structure. This strengthens the link to 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine and suggests the possibility of forming dimers or oligomers with similar structural features. The presence of bisphosphonate groups further emphasizes potential overlap in their biological targets or mechanisms. []

7-(2,5-Dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepine

  • Compound Description: This compound is investigated for its potential to enhance the effects of chemotherapy in various cancers, including gastric, ovarian, and lung cancers. [, ]
  • Relevance: This compound shares the imidazo[1,2-a]pyridine substructure with 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. While the larger structure is distinct, the shared substructure suggests potential similarities in their chemical properties or biological activities. The research highlighting its use in potentiating chemotherapy indicates potential research avenues for exploring the biological effects of 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in similar contexts. [, ]

4-Methylhistamine

  • Compound Description: Identified as a potent and selective agonist of the histamine H4 receptor (H4R), which plays a role in the chemotaxis of leukocytes and mast cells during inflammation. []
  • Relevance: While not directly containing the imidazo[1,2-a]pyridine structure, 4-methylhistamine is mentioned alongside other histamine receptor ligands. This paper extensively discusses various imidazole-based structures and their interaction with histamine receptors. Given that 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine contains an imidazole ring within its imidazo[1,2-a]pyridine core, this research provides valuable context for potential biological activity and interactions with histamine receptors. []
Overview

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted at the 2 and 5 positions with chlorine atoms, which influences its chemical reactivity and biological properties.

Source

The compound can be synthesized through various chemical methods, often involving multi-component reactions or modifications of existing imidazo[1,2-a]pyridine derivatives. Its synthesis is significant in the context of drug discovery and development, particularly for targeting specific biological pathways.

Classification

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It contains both nitrogen and carbon atoms in its ring structure, contributing to its unique properties and reactivity.

Synthesis Analysis

Methods

The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine can be approached through several methodologies:

  1. Groebke–Blackburn–Bienaymé Reaction: This three-component reaction involves the condensation of 2-aminopyridines with carbonyl compounds and isonitriles under mild conditions. It allows for the formation of various imidazo[1,2-a]pyridine derivatives with different substituents .
  2. One-Pot Multicomponent Reactions: Recent studies have reported the use of lignin-derived compounds as starting materials in one-pot reactions to yield imidazo[1,2-a]pyridines efficiently .
  3. Intramolecular Nucleophilic Aromatic Substitution: This method has been utilized to synthesize functionalized derivatives by reacting 5-fluoroimidazo[1,2-a]pyridines under basic conditions to introduce various substituents .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and selectivity. For example, using non-nucleophilic solvents like tert-butanol has been shown to improve yields by minimizing side reactions during the synthesis of tetracyclic derivatives .

Molecular Structure Analysis

Data

The molecular formula is C10H7Cl2N4C_{10}H_{7}Cl_{2}N_{4}, with a molecular weight of approximately 251.09 g/mol. The presence of chlorine atoms significantly affects both the electronic properties and steric hindrance of the molecule.

Chemical Reactions Analysis

Reactions

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Cyclization Reactions: The compound can also serve as a precursor for further cyclization reactions to form more complex heterocycles.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituents, which can enhance electrophilicity at adjacent positions on the ring system.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine often involves interactions with biological targets such as enzymes or receptors.

  1. Target Binding: The imidazo[1,2-a]pyridine scaffold is known for its ability to bind selectively to certain protein targets involved in cancer pathways or other diseases.
  2. Inhibition Mechanism: Upon binding to its target, it may inhibit enzymatic activity or disrupt protein-protein interactions critical for disease progression.

Data

Preliminary studies have indicated that derivatives containing this scaffold exhibit promising activity against specific cancer cell lines by modulating key signaling pathways associated with tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range for imidazo[1,2-a]pyridine derivatives.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
  • Stability: Generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

Relevant data on these properties are crucial for understanding how this compound behaves in biological systems and during synthesis.

Applications

Scientific Uses

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine has several potential applications:

  1. Drug Development: Its structural features make it a candidate for developing novel anticancer agents targeting specific mutations like KRAS G12C.
  2. Biological Research: Used as a tool compound in studies investigating cellular signaling pathways and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
Introduction

Significance of Imidazo[1,2-a]pyridine-Pyrimidine Hybrid Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" heterocyclic system due to its broad therapeutic applications, including anticancer, antimicrobial, antiviral, and antidiabetic activities [6] [8]. Hybridization with pyrimidine enhances target selectivity and binding affinity, leveraging pyrimidine's role as a ubiquitous pharmacophore in nucleic acid metabolism and kinase regulation. The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivative exemplifies this synergy, where the electron-deficient dichloropyrimidine moiety facilitates covalent interactions with catalytic lysine residues in enzymatic pockets, while the planar imidazopyridine system intercalates into DNA or ATP-binding sites [7] [8]. This dual functionality enables multitarget engagement, particularly against oncology and infectious disease targets, as evidenced by clinical candidates like telacebec (Q203), an antitubercular agent targeting the QcrB subunit of cytochrome bc₁ complex [8].

Table 1: Approved Drugs and Clinical Candidates Featuring Imidazo[1,2-a]pyridine Core

CompoundTherapeutic AreaKey Target/MechanismStatus
ZolpidemInsomniaGABA_A receptor modulatorMarketed
AlpidemAnxietyGABA_A receptor modulatorMarketed (withdrawn)
Telacebec (Q203)TuberculosisQcrB inhibitor (OxPhos pathway)Phase II clinical
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridineOncology/AntimicrobialKinase/DNA gyrase inhibitionPreclinical research

Historical Context and Emergence of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

The synthesis of 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives emerged from efforts to optimize imidazopyridine-based kinase inhibitors, particularly against c-Kit and PDGFRα, which are implicated in gastrointestinal stromal tumors (GISTs) [7]. The dichloropyrimidine group was strategically incorporated to exploit its reactivity in nucleophilic substitution reactions, enabling rapid diversification at the C4 position of pyrimidine. Two primary CAS numbers are associated with this compound: 1224709-09-4 (8-methoxy variant) and 882562-65-4 (unsubstituted imidazopyridine) [1] [3]. Synthetic routes typically involve:

  • Coupling Reactions: Ullmann-type coupling between 4-amino-2,5-dichloropyrimidine and 3-bromoimidazo[1,2-a]pyridine [9].
  • Tandem Cyclization: One-pot condensation of 2-aminopyridines with α-haloketones, followed by Suzuki coupling with dichloropyrimidine boronic esters [7] [9].Key structural features driving bioactivity include:
  • Electron-withdrawing chlorine atoms at pyrimidine C2/C5, enhancing electrophilicity for covalent binding.
  • Planar conformation facilitating DNA intercalation or ATP-pocket penetration [2] [7].Recent target identification studies indicate potent inhibition of bacterial DNA gyrase B (IC₅₀: 0.8 μM) and human kinase FLT3 (IC₅₀: 1.2 μM), positioning it as a dual-targeting agent [2] [7].

Table 2: Synthetic Methods for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

MethodReagents/ConditionsYield (%)Advantages
Ullmann CouplingCuI, Cs₂CO₃, DMSO, 100°C, 12h45–62Broad substrate scope
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 8h68–79Chemoselective, mild conditions
Tandem CyclizationTFA, CH₂Cl₂, rt, 3h; then arylboronic acid51–73One-pot, atom-economical

Research Gaps in Dual-Targeting Pharmacophores for Oncological and Antimicrobial Applications

Despite promising activity, 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine faces underexplored areas:

  • Selectivity Optimization: The compound exhibits off-target effects against human topoisomerase II (IC₅₀: 15.3 μM), risking cytotoxicity in mammalian cells [2] [4]. Structural refinements to attenuate human kinase affinity while retaining antibacterial potency remain unexplored.
  • Gram-Negative Activity: Like most GyrB inhibitors, it shows limited activity against Pseudomonas aeruginosa (MIC: >128 μg/mL) due to efflux pumps (e.g., MexAB-OprM) and outer membrane impermeability [2] [4] [8]. No studies have addressed efflux pump evasion through molecular engineering.
  • Resistance Mitigation: Bacterial resistance mutations (e.g., GyrB Asp426Asn) reduce binding affinity by 32-fold [2] [4]. Hybrid scaffolds could circumvent this via simultaneous engagement of GyrB and Topo IV ParE subunits, but empirical validation is lacking.
  • In Vivo Efficacy: Pharmacokinetic data is absent for this compound, with predicted challenges including high plasma protein binding (>92%) and moderate aqueous solubility (LogP: 3.8) [1] [7]. Novel formulations (e.g., nanoemulsions) may bridge this gap but require investigation.

Table 3: Biological Activity Profile of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Target/PathogenAssayActivity (IC₅₀/MIC)Reference Compound
S. aureus DNA gyrase BATPase inhibition0.8 μMNovobiocin (0.2 μM)
FLT3 kinase (Oncological)Kinase inhibition1.2 μMImatinib (0.7 μM)
M. tuberculosis H37RvMicrobroth dilution0.12 μg/mLTelacebec (0.003 μg/mL)
HepG2 cytotoxicityCell viability28 μMDoxorubicin (0.5 μM)

These gaps highlight the need for structure-activity relationship (SAR) studies focused on C6/C7 modifications of imidazopyridine and pyrimidine N1 functionalization to enhance selectivity and overcome physiological barriers [7] [8].

Properties

CAS Number

882562-65-4

Product Name

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

InChI

InChI=1S/C11H6Cl2N4/c12-7-5-15-11(13)16-10(7)8-6-14-9-3-1-2-4-17(8)9/h1-6H

InChI Key

NFTFQMGUXXQFDW-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)C3=NC(=NC=C3Cl)Cl

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=NC(=NC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.